molecular formula C7H10O2 B1501762 Hepta-4,6-dienoic acid CAS No. 75283-35-1

Hepta-4,6-dienoic acid

Cat. No.: B1501762
CAS No.: 75283-35-1
M. Wt: 126.15 g/mol
InChI Key: HHLIJJJAKAFXJB-UHFFFAOYSA-N
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Description

Hepta-4,6-dienoic acid is a seven-carbon unsaturated carboxylic acid with conjugated double bonds at positions 4 and 4. The (E)-isomer is synthesized via methods described by Baillie et al., primarily for use in organic synthesis and peptide conjugates . Its structure includes a carboxylic acid group, making it reactive in esterification and amidation reactions. Derivatives such as methyl and ethyl esters are documented, indicating its utility in creating functionalized intermediates for pharmaceuticals and agrochemicals .

Properties

CAS No.

75283-35-1

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

hepta-4,6-dienoic acid

InChI

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9)

InChI Key

HHLIJJJAKAFXJB-UHFFFAOYSA-N

SMILES

C=CC=CCCC(=O)O

Canonical SMILES

C=CC=CCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

Hepta-4,6-dienoic acid undergoes esterification with alcohols under acidic conditions to form corresponding esters, which are widely used in flavoring agents and synthetic intermediates.

Example Reaction:

Hepta 4 6 dienoic acid+MeOHH+Methyl hepta 4 6 dienoate+H2O\text{Hepta 4 6 dienoic acid}+\text{MeOH}\xrightarrow{\text{H}^+}\text{Methyl hepta 4 6 dienoate}+\text{H}_2\text{O}

ParameterDetails
Catalysts Sulfuric acid, HCl, ion-exchange resins
Conditions Reflux, 60–80°C, 4–6 hours
Yield 70–85% (optimized in flow reactors)

This reaction is scalable in industrial settings using continuous flow reactors for higher efficiency.

Oxidation Reactions

The conjugated diene system and carboxylic acid group participate in oxidation processes:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) selectively oxidizes double bonds to epoxides.

  • Carboxylic Acid Oxidation : Jones reagent (CrO₃/H₂SO₄) further oxidizes the α-position, forming ketones or lactones .

Example Pathway:

Hepta 4 6 dienoic acidJones reagent 5Z 9Z Tetradeca 5 9 dienedioic acid(Yield 57 )[7]\text{Hepta 4 6 dienoic acid}\xrightarrow{\text{Jones reagent}}\text{ 5Z 9Z Tetradeca 5 9 dienedioic acid}\quad (\text{Yield 57 })[7]

Reduction Reactions

Catalytic hydrogenation or hydride reductions modify the diene structure:

  • Double Bond Saturation : Hydrogen gas with Pd/C reduces both double bonds to form heptanoic acid.

  • Selective Reduction : LiAlH₄ targets the carboxylic acid group, yielding hepta-4,6-dienol.

Reduction TypeReagentsProduct
Full HydrogenationH₂, Pd/C (1 atm)Heptanoic acid
Partial ReductionLiAlH₄, THFHepta-4,6-dienol

Cyclopropanation

The diene system reacts with dichlorocarbene (generated from CHCl₃/NaOH) to form cyclopropane derivatives, useful in ring-strained compound synthesis:

Hepta 4 6 dienoic acid+CHCl3NaOHCyclopropanated derivative\text{Hepta 4 6 dienoic acid}+\text{CHCl}_3\xrightarrow{\text{NaOH}}\text{Cyclopropanated derivative}

Catalytic Rearrangement

Under rhodium or palladium catalysis, the acid undergoes regioselective rearrangements:

  • Aqueous Media : RhCl₃ in water induces allylic shifts, forming regioisomers (e.g., 2,6- vs. 3,6-dienoates) .

  • Ligand Effects : Triphenylphosphine enhances selectivity for 3,6-dienoic derivatives .

ConditionSelectivityYield
RhCl₃, H₂O, 50°C2,6-dienoate65%
RhCl₃/PPh₃, H₂O, 50°C3,6-dienoate78%

Cyclization Reactions

Palladium-catalyzed oxidative cyclization forms bicyclic lactones, leveraging the 1,5-diene motif :

Hepta 4 6 dienoic acidPd OAc 2,BenzoquinoneBicyclic lactone(Yield 60 70 )\text{Hepta 4 6 dienoic acid}\xrightarrow{\text{Pd OAc }_2,\text{Benzoquinone}}\text{Bicyclic lactone}\quad (\text{Yield 60 70 })

Substitution Reactions

Electrophilic additions (e.g., bromination) occur at the double bonds, while nucleophilic attacks target the carboxylic acid group:

  • Bromination : Br₂ in CCl₄ adds across the 4,5-double bond, forming dibromo derivatives.

  • Amidation : Reaction with SOCl₂ followed by NH₃ yields hepta-4,6-dienamide.

Polymerization

The diene system participates in radical-initiated polymerization, forming polyesters with tunable thermal properties .

Comparison with Similar Compounds

Hexa-2,4-dienoic Acid (CAS 110-44-1)

  • Structure : A six-carbon chain with conjugated double bonds at positions 2 and 4 and a terminal carboxylic acid group.
  • Properties: Classified under GHS 1.0 as hazardous (skin/eye irritant, environmental toxicity).

Adda [(2S,3S,8S,9S)-3-Amino-9-Methoxy-2,6,8-Trimethyl-10-Phenyldeca-4,6-Dienoic Acid]

  • Structure: A ten-carbon amino acid with conjugated 4,6-diene, methoxy, methyl, and phenyl substituents. Stereochemistry (2S,3S,8S,9S) is critical for bioactivity .
  • Properties: Essential for the toxicity of microcystins and nodularins, binding protein phosphatases. Hydrophobicity from the diene and phenyl groups enhances membrane penetration .
  • Applications: Key component in cyanobacterial toxins; synthetic analogs are studied for targeted drug delivery .

Methylhepta-4,6-dienoate (CAS 33741-15-0) and Ethyl Hepta-4,6-dienoate

  • Structure: Ester derivatives of Hepta-4,6-dienoic acid.
  • Properties : Increased volatility compared to the parent acid. Methyl ester (C₈H₁₂O₂, MW 140.18) is used in high-yield synthetic routes .
  • Applications : Intermediates in fragrance and agrochemical synthesis .

3-Oxo-Cholesta-4,6-Dienoic Acid

  • Structure: A steroidal derivative with a 4,6-dienoic acid moiety fused to a cholestane skeleton.
  • Properties : Forms artifacts during extraction from biological matrices (e.g., cerebrospinal fluid), complicating analytical quantification .
  • Applications : Studied as a biomarker for blood-brain barrier dysfunction .

Dodeca-4,6-diynoic Acid (CAS 100256-61-9)

  • Structure : A twelve-carbon chain with conjugated triple bonds at positions 4 and 5.
  • Applications: Limited data, but alkynic acids are explored in polymer chemistry .

Structural and Functional Implications

Compound Chain Length Double Bond Positions Functional Groups Key Applications
This compound C7 4,6 Carboxylic acid Organic synthesis
Hexa-2,4-dienoic acid C6 2,4 Carboxylic acid Industrial uses
Adda C10 4,6 Amino acid, methoxy Cyanotoxins
Methylhepta-4,6-dienoate C8 4,6 Methyl ester Synthetic intermediates
3-Oxo-cholesta-4,6-dienoic acid Steroidal 4,6 Ketone, carboxylic acid Biomarker studies

Research Findings and Trends

  • Synthetic Utility: this compound's esters are prioritized in combinatorial chemistry due to their modular reactivity .
  • Biological Relevance : Adda's stereochemical complexity underscores its role in toxin-receptor interactions, driving research into analogs for drug design .
  • Analytical Challenges: Artifact formation in 3-oxo-cholesta-4,6-dienoic acid highlights the need for stable internal standards in biomarker assays .

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